Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate is a chemical compound that belongs to the class of nitropyridines and piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate typically involves the reaction of 2-nitropyridine with piperidine derivatives under specific conditions. One common method includes the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitropyridine: A related compound with similar structural features but different reactivity and applications.
Piperidine Derivatives: A broad class of compounds with diverse biological and chemical properties.
Properties
CAS No. |
89860-71-9 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 1-(2-nitropyridin-3-yl)piperidine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O4/c1-19-12(16)10-5-2-3-8-14(10)9-6-4-7-13-11(9)15(17)18/h4,6-7,10H,2-3,5,8H2,1H3 |
InChI Key |
CAWWWSUTCZMEBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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